molecular formula C9H8O5 B1213049 3,4-Methylenedioxymandelic acid CAS No. 27738-46-1

3,4-Methylenedioxymandelic acid

Cat. No. B1213049
Key on ui cas rn: 27738-46-1
M. Wt: 196.16 g/mol
InChI Key: CLUJFRCEPFNVHW-UHFFFAOYSA-N
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Patent
US05407930

Procedure details

42.4g (1 mol) of lithium chloride and 140.3 g (2.5 mol) of potassium hydroxide were dissolved in 500 ml of ice water, and then, 10 g of a 90% trioctylmethylammonium chloride aqueous solution was added thereto. A solution prepared by dissolving 75 g (0.5 mol) of piperonal and bromoform (containing 13 v/v % ethanol, about 0.63 mol) in 500 ml of dioxane was dropwise added to the solution at a temperature of at most 5° C., and then, the mixture was stirred at the same temperature for 24 hours. The reaction mixture was adjusted to pH 1.5 with 130 ml of 6N hydrochloric acid and extracted with 500 ml of ethyl acetate. 500 ml of water was added to the organic layer, adjusted to pH 8.0 with potassium carbonate powder, and the aqueous layer was separated. 130 ml of 6N hydrochloric acid was added to the aqueous layer to adjust pH 1.5 and then extracted with 500 ml of ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. A crystalline residue was collected by filtration, washed with methylene chloride and diethyl ether and dried under reduced pressure to obtain 55.5 g (yield: 57%) of the above identified compound as the slightly yellow powder.
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
140.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
0.63 mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].[OH-:3].[K+].[CH:5]1[C:10]([CH:11]=[O:12])=[CH:9][C:8]2[O:13][CH2:14][O:15][C:7]=2[CH:6]=1.C(Br)(Br)Br.Cl.[O:21]1[CH2:26]COCC1>[Cl-].C([N+](CCCCCCCC)(CCCCCCCC)C)CCCCCCC>[CH2:14]1[O:15][C:7]2[CH:6]=[CH:5][C:10]([CH:11]([OH:12])[C:26]([OH:21])=[O:3])=[CH:9][C:8]=2[O:13]1 |f:0.1,2.3,8.9|

Inputs

Step One
Name
Quantity
42.4 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
140.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
ice water
Quantity
500 mL
Type
solvent
Smiles
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
0.63 mol
Type
reactant
Smiles
C(Br)(Br)Br
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
130 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(CCCCCCC)[N+](C)(CCCCCCCC)CCCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution prepared
ADDITION
Type
ADDITION
Details
was dropwise added to the solution at a temperature of at most 5° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
500 ml of water was added to the organic layer
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
ADDITION
Type
ADDITION
Details
130 ml of 6N hydrochloric acid was added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
A crystalline residue was collected by filtration
WASH
Type
WASH
Details
washed with methylene chloride and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 55.5 g (yield: 57%) of the

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1OC=2C=C(C(C(=O)O)O)C=CC2O1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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